Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the following steps:
Epoxidation: The starting material, 3-methylenecyclobutane-1-carboxylate, undergoes epoxidation to form the spirooxirane intermediate. This reaction is often carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) in an aprotic solvent like dichloromethane.
Isomerization: The spirooxirane intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic medium to induce isomerization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxaspiro compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The ester group can also participate in esterification and transesterification reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another spirocyclic compound with similar reactivity but different substitution patterns.
Ethyl 5-methyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate: A related compound with a different ester group and additional alkyl substitution.
Uniqueness
Methyl 2-methyl-1-oxaspiro[2The presence of both an oxirane ring and an ester group in a spirocyclic framework makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H12O3 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
XBXPASYPYCHFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC2)C(=O)OC |
Origin of Product |
United States |
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